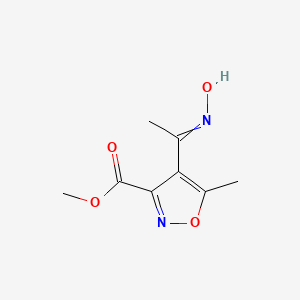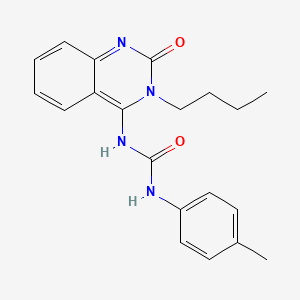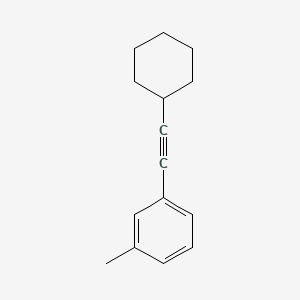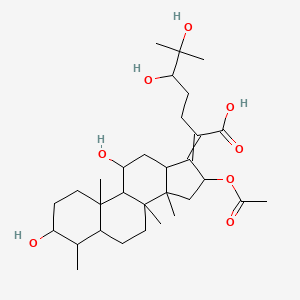![molecular formula C87H63N6PS B14116507 sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levothyroxine sodium is a synthetic form of the thyroid hormone thyroxine (T4). It is primarily used to treat thyroid hormone deficiency (hypothyroidism) and certain types of thyroid tumors . Levothyroxine sodium is a sodium salt of L-3,3’,5,5’-tetraiodothyronine and is available in various brand names such as Synthroid, Levoxyl, and Euthyrox .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levothyroxine sodium can be synthesized through several methods. One common method involves the iodination of 3,5-diiodothyronine to obtain crude levothyroxine, which is then converted to its disodium salt and subsequently acidified to yield pure levothyroxine . Another method involves the coupling of 3,5-diiodo L-tyrosine copper complex with bis(p-anisyl)iodonium iodide .
Industrial Production Methods
Industrial production of levothyroxine sodium typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, with stringent quality control measures to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Levothyroxine sodium undergoes various chemical reactions, including:
Oxidation: Levothyroxine can be oxidized to form different by-products.
Reduction: Reduction reactions can convert levothyroxine to its active form, triiodothyronine (T3).
Substitution: Halogen substitution reactions are common in the synthesis of levothyroxine.
Common Reagents and Conditions
Iodination: Iodine and iodinating agents are used for the iodination of precursor compounds.
Reduction: Reducing agents such as sodium borohydride can be used to convert levothyroxine to triiodothyronine.
Acidification: Acidic conditions are used to convert disodium salts to the pure form of levothyroxine.
Major Products Formed
The major products formed from these reactions include levothyroxine, triiodothyronine, and various iodinated by-products .
Wissenschaftliche Forschungsanwendungen
Levothyroxine sodium has a wide range of scientific research applications:
Wirkmechanismus
Levothyroxine sodium acts as a replacement for the endogenous thyroid hormone thyroxine (T4). It is converted to its active form, triiodothyronine (T3), in peripheral tissues by deiodinases. T3 then binds to thyroid hormone receptors in the cell nucleus, regulating gene expression and influencing various physiological processes such as metabolism, growth, and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Liothyronine (T3): A synthetic form of triiodothyronine, used for similar therapeutic purposes.
Desiccated Thyroid: A natural product derived from animal thyroid glands, containing both T4 and T3.
Thyrolar: A combination of synthetic levothyroxine (T4) and liothyronine (T3).
Uniqueness
Levothyroxine sodium is unique due to its stability, ease of administration, and well-established dosing guidelines. It is the preferred treatment for hypothyroidism due to its predictable pharmacokinetics and ability to maintain stable thyroid hormone levels .
Eigenschaften
Molekularformel |
C87H63N6PS |
|---|---|
Molekulargewicht |
1255.5 g/mol |
IUPAC-Name |
12,18,30,36,50,56-hexamethyl-22,40,60-tris(4-methylphenyl)-5-sulfanylidene-8,22,26,40,46,60-hexaza-5λ5-phosphaoctadecacyclo[44.14.2.17,23.113,17.131,35.141,45.151,55.03,8.04,62.05,44.06,25.09,14.016,21.026,43.027,32.034,39.047,52.054,59]heptahexaconta-1(61),2,4(62),6,9,11,13(67),14,16(21),17,19,23(66),24,27,29,31(65),32,34(39),35,37,41,43,45(64),47,49,51(63),52,54(59),55,57-triacontaene |
InChI |
InChI=1S/C87H63N6PS/c1-46-10-22-55(23-11-46)88-58-34-79-85-82(37-58)92-77-32-20-53(8)65-41-62-50(5)17-29-74(68(62)44-71(65)77)89(56-24-12-47(2)13-25-56)59-35-80(92)86-84(39-59)93-78-33-21-54(9)66-42-63-51(6)18-30-75(69(63)45-72(66)78)90(57-26-14-48(3)15-27-57)60-36-81(93)87(94(85,86)95)83(38-60)91(79)76-31-19-52(7)64-40-61-49(4)16-28-73(88)67(61)43-70(64)76/h10-45H,1-9H3 |
InChI-Schlüssel |
WQBFAXMQSROWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C5C(=CC=C(C5=CC4=C(C=C3)C)C)N6C7=CC8=CC9=C7P1(=S)C3=C6C=C2C=C3N2C3=CC=C(C4=CC5=C(C=CC(=C5C=C34)N(C3=CC2=C1C(=C3)N9C1=CC=C(C2=CC3=C(C=CC(=C3C=C12)N8C1=CC=C(C=C1)C)C)C)C1=CC=C(C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)



![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)

![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
